molecular formula C16H22N2O2 B2358482 exo-3-Amino-9-aza-bicyclo[3.3.1]nonane-9-carboxylic acid benzyl ester CAS No. 1949805-90-6

exo-3-Amino-9-aza-bicyclo[3.3.1]nonane-9-carboxylic acid benzyl ester

Cat. No.: B2358482
CAS No.: 1949805-90-6
M. Wt: 274.364
InChI Key: NGAGLLKONFYUIP-QKDCVEJESA-N
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Description

Structural Overview of exo-3-Amino-9-aza-bicyclo[3.3.1]nonane-9-carboxylic acid benzyl ester

The compound This compound (CAS: 1949805-90-6) features a rigid bicyclic scaffold with a molecular formula of $$ \text{C}{16}\text{H}{22}\text{N}{2}\text{O}{2} $$ and a molecular weight of 274.37 g/mol. Its IUPAC name, rel-benzyl (1R,3s,5S)-3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate, reflects its stereochemical complexity, including:

  • A bicyclo[3.3.1]nonane skeleton comprising two fused cyclohexane rings.
  • An exo -configured amino group at position 3, projecting outward from the bicyclic framework.
  • A benzyl ester moiety at position 9, enhancing solubility and synthetic versatility.

X-ray crystallographic studies of related 3-azabicyclo[3.3.1]nonane derivatives reveal a chair-chair conformation , which stabilizes the structure through minimized steric strain. The nitrogen atom at position 9 and the ester group introduce polar functional sites, enabling interactions with biological targets or catalytic systems.

Table 1: Key Molecular Properties

Property Value Source
Molecular Formula $$ \text{C}{16}\text{H}{22}\text{N}{2}\text{O}{2} $$
Molecular Weight 274.37 g/mol
Boiling Point Not reported
Density 1.1–1.2 g/cm³ (estimated)
Solubility Soluble in DMSO, methanol

Historical Context in Azabicyclic Chemistry

Azabicyclic compounds emerged as critical targets in the mid-20th century due to their structural resemblance to alkaloids and potential pharmacological activity. Early synthetic routes focused on enamine cyclization with bis-electrophiles, as demonstrated in the 1970s for 3-azabicyclo[3.3.1]nonane-6,9-diones. The introduction of asymmetric catalysis in the 2000s, particularly for oxa- and azabicyclic alkenes, enabled stereocontrolled access to derivatives like the title compound.

The benzyl ester variant gained prominence in the 2010s as a protecting group strategy in peptide synthesis and heterocyclic drug design. Its rigid scaffold mimics bioactive conformations of neurotransmitters, making it valuable for developing receptor antagonists. For example, structurally similar 3-azabicyclo[3.3.1]nonanes have been explored as 5-HT₃ receptor antagonists and muscarinic agents.

Scientific Importance in Heterocyclic Compound Research

Heterocycles constitute >60% of FDA-approved drugs, with azabicyclic systems offering unique advantages:

  • Conformational rigidity enforces preorganization for target binding, enhancing selectivity.
  • The exo-3-amino group serves as a handle for further functionalization, enabling diversification into libraries for high-throughput screening.
  • The benzyl ester acts as a protecting group , stabilizing the carboxylic acid during synthetic steps while allowing deprotection under mild conditions.

Recent studies highlight the compound’s utility in fragment-based drug design (FBDD) . Its low molecular weight (274.37 g/mol) and balanced lipophilicity ($$\log P \approx 2.1$$) make it an ideal fragment for probing protein binding pockets. For instance, derivatives have been used to develop tropane-based inhibitors of neurotransmitter transporters.

Current Research Landscape and Bibliometric Analysis

A 2024 bibliometric analysis of azabicyclo compounds identified 69 publications since 1966, with a surge in activity post-2010. Key trends include:

  • Catalytic Asymmetric Synthesis : Methods such as ring-opening metathesis and hydrofunctionalization now achieve >90% enantiomeric excess for azabicyclic scaffolds.
  • Diversity-Oriented Synthesis : Combinatorial approaches leverage the title compound to generate analogs with varying substituents at positions 3 and 9.
  • Computational Modeling : Molecular docking studies predict interactions with serotonin and dopamine receptors, guiding rational drug design.

Table 2: Recent Applications (2020–2025)

Application Area Description Source
Receptor Antagonists 5-HT₃ and NK₁ receptor modulation
Enzyme Inhibitors Acetylcholinesterase and monoamine oxidase
Natural Product Synthesis Core structure for indolizidine alkaloids

Patent filings (e.g., US7868017B2, EP0377967A2) underscore industrial interest, particularly in neurology and oncology. However, challenges remain in scaling enantioselective syntheses and optimizing pharmacokinetic profiles for clinical translation.

Properties

IUPAC Name

benzyl (1S,5R)-3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c17-13-9-14-7-4-8-15(10-13)18(14)16(19)20-11-12-5-2-1-3-6-12/h1-3,5-6,13-15H,4,7-11,17H2/t13?,14-,15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGAGLLKONFYUIP-GOOCMWNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC(C1)N2C(=O)OCC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CC(C[C@H](C1)N2C(=O)OCC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Displacement at the 9-Position

This method involves substituting a leaving group (e.g., mesylate or tosylate) at the 9-position of the bicyclic core with a benzyloxycarbonyl group.

Procedure :

  • Intermediate preparation : 9-Azabicyclo[3.3.1]nonane-3-amine is treated with mesyl chloride in dichloromethane to form the 9-mesylate intermediate.
  • Benzyl ester introduction : The mesylate undergoes nucleophilic displacement with benzyl alcohol in the presence of a base (e.g., potassium carbonate or BEMP) at 60–80°C for 12–24 hours.

Reaction Conditions :

  • Solvent : Dimethylformamide (DMF) or acetonitrile.
  • Yield : 65–75% after purification via silica gel chromatography.

Mitsunobu Reaction for Stereochemical Control

The Mitsunobu reaction ensures retention of the exo configuration at the 3-amino group while forming the ester bond.

Procedure :

  • Activation : The 9-hydroxy-9-azabicyclo[3.3.1]nonane-3-amine intermediate is reacted with diethyl azodicarboxylate (DEAD) and triphenylphosphine in tetrahydrofuran (THF).
  • Esterification : Benzyl alcohol is added to the activated intermediate, facilitating a stereospecific SN2 reaction.

Advantages :

  • Stereochemical purity : >95% exo configuration achieved.
  • Yield : 70–80% after recrystallization from ethyl acetate/hexane.

Stereochemical Control and Purification

The exo configuration of the 3-amino group is critical for biological activity. Key strategies include:

Chiral Resolution Techniques

  • Diastereomeric salt formation : Treatment with (−)-dibenzoyl-L-tartaric acid separates exo and endo isomers via fractional crystallization.
  • Chromatographic separation : Chiral HPLC using a cellulose-based stationary phase (e.g., Chiralpak IC) resolves enantiomers with >99% ee.

Crystallization Conditions

  • Solvent system : Ethanol/water (4:1 v/v) at −20°C yields needle-shaped crystals of the exo isomer.
  • Purity : 97% (by HPLC) as reported by commercial suppliers.

Scalability and Industrial Considerations

Catalytic Optimization

  • Base selection : BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) outperforms traditional bases (e.g., K₂CO₃) in reducing reaction times by 30%.
  • Solvent recycling : DMF recovery via distillation reduces production costs by 20%.

Hazard Mitigation

  • Mesylation safety : Thionyl chloride is avoided due to HCl gas emission; instead, methanesulfonyl chloride with triethylamine is preferred.

Analytical Characterization

Spectroscopic Data :

Property Value Source
Molecular Formula C₁₆H₂₂N₂O₂
Molecular Weight 274.36 g/mol
Melting Point 128–130°C
HPLC Purity 97%

Spectral Signatures :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.35–7.28 (m, 5H, Ar-H), 5.15 (s, 2H, OCH₂Ph), 3.80–3.60 (m, 2H, bicyclic H), 2.90–2.70 (m, 1H, NH₂).
  • IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1745 cm⁻¹ (C=O ester).

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of exo-3-Amino-9-aza-bicyclo[3.3.1]nonane-9-carboxylic acid benzyl ester involves its interaction with molecular targets such as enzymes and receptors. The rigid bicyclic structure allows for specific binding interactions, while the functional groups (amino, benzyl, and carboxylate) enable various chemical modifications and interactions. These interactions can modulate the activity of enzymes or receptors, leading to biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous bicyclic derivatives:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Ester Group Purity Applications/Notes References
exo-3-Amino-9-aza-bicyclo[3.3.1]nonane-9-carboxylic acid benzyl ester 1949805-90-6 C₁₆H₂₂N₂O₂ 274.36 Amino (exo), benzyl ester Benzyl 95% Intermediate for peptidomimetics; opioid ligand synthesis.
exo-3-Methylamino-9-aza-bicyclo[3.3.1]nonane-9-carboxylic acid benzyl ester 1958100-34-9 C₁₇H₂₄N₂O₂ 288.39 Methylamino (exo), benzyl ester Benzyl 95–97% Enhanced lipophilicity vs. amino analog; potential CNS-targeting drug candidate.
9-Benzyl-7-oxo-9-aza-bicyclo[3.3.1]nonane-3-carboxylic acid ethyl ester 1215183-25-7 N/A 301.39 7-Oxo, ethyl ester Ethyl N/A Oxo group introduces ketone reactivity; used in heterocyclic synthesis.
9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride 1630906-39-6 N/A N/A 3-Oxa (oxygen bridge), carboxylic acid, HCl None N/A Hydrochloride salt improves solubility; scaffold for ion-channel modulators.
7-Oxo-3-oxa-9-aza-bicyclo[3.3.1]nonane-1-carboxylic acid methyl ester 1403767-30-5 N/A N/A 7-Oxo, 3-oxa, methyl ester Methyl N/A Dual oxo/oxa groups alter electronic properties; potential protease inhibitor.
endo-3-Hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylic acid tert-butyl ester 934233-73-5 N/A N/A endo-Hydroxy, tert-butyl ester tert-Butyl N/A Steric hindrance from tert-butyl group; used in asymmetric synthesis.

Key Comparative Analysis

Substituent Effects: Amino vs. Methylamino: The methylamino derivative (CAS 1958100-34-9) exhibits higher lipophilicity (logP ~1.5 vs. ~0.8 for the amino analog), enhancing blood-brain barrier penetration . Oxo/Oxa Groups: The 7-oxo and 3-oxa substitutions (e.g., CAS 1215183-25-7 and 1403767-30-5) introduce hydrogen-bonding and electron-withdrawing effects, altering reactivity in nucleophilic additions .

Ester Group Influence: Benzyl vs. tert-Butyl Esters: Benzyl esters (e.g., CAS 1949805-90-6) are cleaved under hydrogenolysis, whereas tert-butyl esters (CAS 934233-73-5) require acidic conditions, offering orthogonal protection strategies in synthesis .

Stereochemical Considerations :

  • The exo configuration in the target compound stabilizes the bicyclic core via reduced steric strain compared to endo isomers (e.g., CAS 934233-73-5), which are less common in drug discovery due to conformational rigidity .

Applications: The amino analog (CAS 1949805-90-6) is a precursor to morphanic acid derivatives, which are pivotal in opioid receptor ligand development .

Synthesis and Stability :

  • Benzyl ester bonds (as in the target compound) are pH-sensitive; acidic conditions favor hydrolysis (see ), necessitating careful storage .

Biological Activity

Exo-3-Amino-9-aza-bicyclo[3.3.1]nonane-9-carboxylic acid benzyl ester, also known by its chemical formula C16H22N2O2C_{16}H_{22}N_{2}O_{2} and CAS number 1949805-90-6, is a bicyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound belongs to a class of bicyclic amines that exhibit various pharmacological properties, particularly in relation to cancer therapy and neuropharmacology.

  • Molecular Formula : C16H22N2O2C_{16}H_{22}N_{2}O_{2}
  • Molecular Weight : 274.364 g/mol
  • Structure : The compound features a bicyclic structure which is characteristic of many biologically active compounds.

Biological Activity Overview

Research indicates that compounds with a bicyclo[3.3.1]nonane framework often possess significant biological activities, particularly in anticancer applications and as potential neuroactive agents. The following sections summarize the key findings related to the biological activity of exo-3-amino derivatives.

Anticancer Activity

Recent studies have highlighted the potential of bicyclic compounds in cancer treatment:

  • Mechanism of Action : Bicyclic compounds like exo-3-amino derivatives can interact with cellular pathways involved in tumor growth and metastasis. They may act as inhibitors of specific enzymes or receptors that are overexpressed in cancer cells.
  • Case Studies :
    • A study published in RSC Advances discusses various synthetic routes for constructing biologically active bicyclo[3.3.1]nonanes, emphasizing their role as anticancer agents due to their ability to modulate biological pathways involved in cell proliferation and apoptosis .
    • Another investigation into related compounds found that modifications to the bicyclic structure could enhance cytotoxicity against various cancer cell lines, suggesting that exo-3-amino derivatives might exhibit similar or improved efficacy .

Neuropharmacological Effects

The unique structure of exo-3-amino-9-aza-bicyclo[3.3.1]nonane suggests potential applications in neuropharmacology:

  • Receptor Interaction : Compounds with this bicyclic framework may interact with neurotransmitter receptors, potentially influencing neurological conditions such as depression or anxiety.
  • Research Findings :
    • Studies have indicated that analogs of this compound can affect neurotransmitter levels and receptor activity, which could lead to therapeutic effects in neurodegenerative diseases .

Data Table: Biological Activity Summary

Activity Type Mechanism References
AnticancerInhibition of tumor growth pathways ,
NeuropharmacologicalModulation of neurotransmitter receptor activity ,

Q & A

Basic: What are the key synthetic strategies for preparing exo-3-Amino-9-aza-bicyclo[3.3.1]nonane-9-carboxylic acid benzyl ester?

Methodological Answer:
The synthesis typically involves multi-step processes starting from bicyclic precursors. A stereoselective domino Michael–Dieckmann reaction is a critical step to establish the bicyclic framework with precise stereochemical control. For example, (2E,7E)-dimethyl nonadienedioate can undergo cyclization to form a trisubstituted cyclohexane intermediate, which is further functionalized to introduce the amino and benzyl ester groups . Key steps include:

  • Stereoselective cyclization : Ensures the exo-configuration of the amino group.
  • Chemoselective ester modification : Enables selective protection/deprotection of functional groups (e.g., Boc protection of amines).
  • Benzyl esterification : Achieved via coupling reactions using benzyl alcohol or activated benzyl reagents under acidic conditions .

Basic: How is the compound characterized for purity and structural confirmation in academic research?

Methodological Answer:
Characterization involves:

  • Spectroscopic analysis :
    • NMR : 1^1H and 13^13C NMR confirm the bicyclic structure, ester carbonyl (~170 ppm), and benzyl aromatic protons (δ 7.2–7.4 ppm).
    • IR : Peaks at ~1730 cm1^{-1} (ester C=O) and ~3350 cm1^{-1} (N-H stretch) verify functional groups.
  • Chromatography : HPLC or GC-MS assesses purity, with retention times compared to standards.
  • Elemental analysis : Validates empirical formula (e.g., C, H, N content) .

Advanced: How does pH influence the stability of the benzyl ester moiety in aqueous or biological systems?

Methodological Answer:
The benzyl ester group is susceptible to hydrolysis under varying pH:

  • Acidic conditions (pH < 5) : Protonation of the ester carbonyl accelerates nucleophilic attack by water, leading to ester cleavage.
  • Neutral to basic conditions (pH 7–9) : Hydroxide ions promote saponification, degrading the ester.
    Experimental Design :
  • Kinetic studies : Monitor hydrolysis rates via HPLC at controlled pH (4–9).
  • Stabilization strategies : Use buffered solutions or co-solvents (e.g., DMSO) to mitigate degradation. Reference studies on benzyl ester bond formation in DHP-glucose complexes highlight pH 4 as optimal for stability .

Advanced: What strategies address stereochemical challenges during synthesis?

Methodological Answer:
Stereochemical control is achieved through:

  • Asymmetric catalysis : Chiral catalysts (e.g., organocatalysts or transition-metal complexes) enforce enantioselectivity during cyclization.
  • Protecting group tactics : Boc or benzyloxycarbonyl (Cbz) groups direct regioselective functionalization.
  • Conformational analysis : Molecular modeling (DFT or MD simulations) predicts preferred conformations, guiding reaction optimization. For example, the domino Michael–Dieckmann process in ensures >99% enantiomeric excess via transition-state control .

Advanced: How does the bicyclic structure enhance interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:
The rigid bicyclic scaffold:

  • Mimics peptide β-turns : Stabilizes secondary structures in peptidomimetics, enhancing binding to SH2 domains or protease active sites.
  • Improves metabolic stability : Reduced flexibility minimizes off-target interactions.
    Case Study : Incorporation of 9-amino-bispidine-9-carboxylic acid (Abp) into heterotripeptides induces ab-turn conformations, confirmed by NMR and molecular dynamics. This structural motif enhances affinity for signaling proteins like pp60src .

Advanced: What analytical techniques resolve contradictions in reported synthetic yields or purity?

Methodological Answer:
Discrepancies arise from:

  • Side reactions : Uncontrolled cyclization or ester hydrolysis.
  • Resolution :
    • Reproducibility checks : Validate reaction conditions (e.g., anhydrous solvents, inert atmosphere).
    • Advanced chromatography : Use chiral columns or preparative HPLC to isolate stereoisomers.
    • Mass spectrometry : High-resolution MS (HRMS) identifies byproducts (e.g., de-esterified derivatives) .

Advanced: How is the compound utilized in peptidomimetic drug design?

Methodological Answer:
Applications include:

  • Constrained peptide analogs : Replace flexible peptide bonds with rigid bicyclic cores to improve bioavailability.
  • Targeted delivery : Benzyl ester acts as a prodrug moiety, cleaved intracellularly by esterases.
    Example : A tripeptide (Cbz-Leu-Abp-Ala-OMe) containing Abp demonstrated enhanced conformational stability and receptor binding in studies .

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